molecular formula C15H11Cl3O3 B1420725 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160251-23-9

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1420725
CAS No.: 1160251-23-9
M. Wt: 345.6 g/mol
InChI Key: MIPLGWGEUSLEHX-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum (Figure 1) displays characteristic peaks:

  • C=O stretch : 1772 cm⁻¹ (acyl chloride)
  • C–O–C asymmetric stretch : 1248 cm⁻¹ (ether)
  • C–Cl stretches : 728 cm⁻¹ and 682 cm⁻¹ (dichlorophenyl)
  • O–CH₃ symmetric deformation : 2835 cm⁻¹ (methoxy)

Raman Spectroscopy

Raman active modes include:

  • Aromatic ring breathing : 1602 cm⁻¹ (benzoyl)
  • C–S stretch (minor impurity) : 1095 cm⁻¹
  • C–H out-of-plane bending : 825 cm⁻¹ (dichlorophenyl)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (d, J = 8.4 Hz, 1H, benzoyl H-6)
    • δ 7.45–7.38 (m, 3H, dichlorophenyl H-2, H-5, H-6)
    • δ 5.21 (s, 2H, OCH₂)
    • δ 3.91 (s, 3H, OCH₃)
  • ¹³C NMR (101 MHz, CDCl₃) :

    • δ 168.4 (C=O)
    • δ 133.9, 132.7 (C–Cl)
    • δ 71.8 (OCH₂)
    • δ 56.3 (OCH₃)

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-311++G(d,p)) reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO is localized on the dichlorophenyl ring (−6.3 eV), while the LUMO resides on the acyl chloride group (−1.5 eV). Natural bond orbital (NBO) analysis shows significant electron withdrawal by the chlorine atoms (charge = −0.32 e) and the carbonyl oxygen (charge = −0.45 e).

Electronic Parameter Value
HOMO energy −6.3 eV
LUMO energy −1.5 eV
Dipole moment 3.8 D
Mulliken charge (Cl) −0.32 e

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-14-7-10(15(18)19)3-5-13(14)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPLGWGEUSLEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Benzyl Ether Intermediate

The initial step involves synthesizing the benzyl ether precursor by reacting 3-methoxy-4-hydroxybenzoic acid with 3,4-dichlorobenzyl chloride :

  • Reagents:

    • 3-methoxy-4-hydroxybenzoic acid
    • 3,4-dichlorobenzyl chloride
    • Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
    • Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
  • Reaction Conditions:

    • Temperature: 20–50°C
    • Duration: 4–12 hours
    • Atmosphere: Inert (nitrogen or argon) to prevent hydrolysis
  • Notes:

    • The base deprotonates the phenolic hydroxyl, facilitating nucleophilic attack on the benzyl chloride.
    • The reaction is sensitive to moisture; anhydrous conditions are essential.
    • Purification via recrystallization or chromatography yields the benzyl ether intermediate.

Step 2: Conversion to the Benzoyl Chloride

The benzyl ether intermediate is then converted into the acyl chloride:

  • Reagents:

    • Thionyl chloride (SOCl₂) or oxalyl chloride
  • Reaction Conditions:

    • Temperature: Reflux (~70°C)
    • Duration: 2–6 hours
    • Excess SOCl₂ is used to drive the reaction to completion
  • Procedure:

    • The intermediate is dissolved in anhydrous solvent (e.g., DCM or MeCN).
    • SOCl₂ is added dropwise under inert atmosphere.
    • Excess reagent is removed under reduced pressure after reaction completion.
    • The product is purified by distillation under vacuum.

Alternative Route: Direct Acylation of the Phenol Followed by Chlorination

An alternative approach involves direct acylation of the phenolic group with a suitable benzoyl chloride precursor, followed by chlorination at the aromatic ring if necessary.

  • Reagents:

    • 3-methoxy-4-hydroxybenzoic acid or its derivative
    • 2,3,4-trichlorobenzoyl chloride or analogous chlorinated acyl chloride
    • Base: Triethylamine or pyridine
    • Solvent: Dichloromethane (DCM) or acetonitrile
  • Reaction Conditions:

    • Temperature: 0–25°C
    • Duration: 12–24 hours
  • Notes:

    • This method may require subsequent purification steps to isolate the desired acyl chloride.

Key Factors Influencing Yield and Purity

Factor Impact Recommendations
Temperature Control Excessive heat can cause side reactions or decomposition Maintain reflux conditions within specified ranges
Moisture Sensitivity Hydrolysis of acyl chlorides to carboxylic acids Use anhydrous solvents and inert atmosphere
Reagent Excess Ensures complete conversion but may complicate purification Use stoichiometric or slight excess amounts
Purification Impurities reduce yield and reactivity Employ recrystallization, chromatography, or distillation
Reaction Time Insufficient time leads to incomplete reactions Optimize based on real-time monitoring (e.g., TLC)

Summary of Reaction Conditions and Data

Step Reagents Solvent Temperature Duration Yield Range Notes
Ether formation 3-methoxy-4-hydroxybenzoic acid + 3,4-dichlorobenzyl chloride DMF or MeCN 20–50°C 4–12 hrs 70–85% Anhydrous, inert atmosphere
Acyl chloride formation SOCl₂ DCM or MeCN Reflux (~70°C) 2–6 hrs 80–95% Excess SOCl₂, remove under vacuum

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can be performed under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

Major Products Formed

    Nucleophilic substitution: Various substituted benzoyl derivatives.

    Hydrolysis: 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid.

    Esterification: Esters of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid.

Scientific Research Applications

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is primarily based on its reactivity as a benzoyl chloride derivative. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific molecular targets and pathways involved depend on the context of its use in research or synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on structural variations, physicochemical properties, reactivity, and applications.

Table 1: Key Properties of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl Chloride and Analogs

Compound Name Molecular Formula Molecular Weight Substituents Key Reactivity/Applications
This compound C₁₅H₁₁Cl₃O₃ (inferred) ~356.5 (estimated) 3,4-dichlorobenzyloxy, 3-methoxy High reactivity due to Cl EWGs; pharmaceutical intermediates
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₂BrClO₃ 355.61 4-bromobenzyloxy, 3-methoxy Moderate reactivity; potential halogen-selective coupling
3,5-Dibromo-4-methoxybenzoyl chloride C₈H₅Br₂ClO₂ 342.39 3,5-dibromo, 4-methoxy Used in synthesizing kinase inhibitors (e.g., Tenovin-36)
4-[(3-Methylbenzyl)oxy]benzoyl chloride C₁₅H₁₃ClO₂ 260.72 3-methylbenzyloxy, no methoxy Lower reactivity due to methyl EWG; niche agrochemical applications

Structural and Functional Group Differences

  • Halogen Substituents: The target compound’s 3,4-dichlorobenzyloxy group introduces strong electron-withdrawing effects, increasing electrophilicity compared to the 4-bromo analog () and the non-halogenated 3-methyl derivative (). Bromine’s lower electronegativity reduces reactivity in nucleophilic substitutions relative to chlorine .
  • Methoxy Position : The 3-methoxy group in the target compound may sterically hinder reactions at the 4-position, unlike the unsubstituted 4-[(3-methylbenzyl)oxy]benzoyl chloride .

Biological Activity

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. Its structure includes a dichlorobenzyl group and a methoxybenzoyl moiety, which contribute to its unique chemical properties and biological activities.

This compound plays a crucial role in biochemical reactions, interacting with various enzymes and proteins. It has been utilized as an alkylating agent in the synthesis of poly(ether ketone)s with pendant sulfonic acid groups, indicating its utility in organic synthesis and material science . The compound's ability to modify biomolecules makes it a valuable tool in proteomics.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can impact the growth of CHL/IU cells in dose determination tests, highlighting its potential as an anticancer agent .

Molecular Mechanisms

At the molecular level, the compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. One notable application is its role in the preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole, which suggests its involvement in enzyme inhibition .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage levels in animal models. Lower doses may exhibit beneficial effects such as modulating enzyme activity and influencing cellular processes. Conversely, higher doses can lead to cytotoxicity and disruption of normal cellular functions .

Scientific Research Applications

The compound is employed in various scientific research applications:

  • Proteomics : As a reagent for the modification of proteins and peptides.
  • Organic Synthesis : Serving as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry : Investigated for its potential anticancer properties due to its ability to target specific enzymes involved in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Anticancer Potential : Research on 1,3,4-oxadiazole derivatives has demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC .
  • Antimicrobial Activity : Related compounds like dichlorobenzyl alcohol have shown broad-spectrum activity against various bacteria and viruses, suggesting that this compound may share similar properties .
  • Structure-Activity Relationship (SAR) : Studies indicate that the presence of electron-withdrawing groups like chlorine on the phenyl ring is essential for enhancing biological activity .

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerInhibits enzymes involved in cancer proliferation
AntimicrobialExhibits broad-spectrum activity against bacteria and viruses
Enzyme InhibitionModulates enzyme activity leading to potential therapeutic applications
Cellular Growth InhibitionAffects growth of specific cell lines (e.g., CHL/IU cells)

Q & A

Q. What are the standard synthetic routes for preparing 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride?

  • Methodological Answer : The compound can be synthesized via a two-step process: (i) Etherification : React 3-methoxy-4-hydroxybenzoic acid with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., Cs₂CO₃) in DMF at 80°C to introduce the benzyloxy group . (ii) Chlorination : Convert the carboxylic acid intermediate to the acid chloride using oxalyl chloride (2 equiv.) in dichloromethane (DCM) with catalytic DMF. The reaction is typically stirred at room temperature for 90 minutes, followed by solvent removal under vacuum . Critical Considerations : Ensure anhydrous conditions during chlorination to avoid hydrolysis. Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) is recommended for intermediates .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a chemical fume hood to minimize inhalation risks .
  • Storage : Store in sealed, airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture due to the hydrolytic sensitivity of the acyl chloride group .
  • Spill Management : Neutralize spills with dry sand or sodium bicarbonate, followed by disposal as hazardous waste .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the benzyloxy and methoxy substituents. For example, the methoxy group typically resonates at δ ~3.8–4.0 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M–H]⁻ ion for carboxylic acid precursors) with an accuracy threshold of ±5 ppm .
  • Infrared (IR) Spectroscopy : Confirm the presence of the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and C–Cl stretches at ~550–750 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized during the chlorination step?

  • Methodological Answer :
  • Stoichiometry : Use a 2:1 molar ratio of oxalyl chloride to carboxylic acid to ensure complete conversion. Excess oxalyl chloride can be removed under reduced pressure .
  • Catalysis : Add 1–2 drops of DMF to accelerate the reaction via intermediate formation of the reactive imidazolide species .
  • Temperature Control : Maintain reaction temperatures below 30°C to minimize side reactions (e.g., dimerization) .

Q. What protecting group strategies are viable for the phenolic hydroxyl group during synthesis?

  • Methodological Answer :
  • Benzyl Protection : The 3,4-dichlorobenzyl group is introduced via SN2 alkylation using Cs₂CO₃ as a base in DMF. This group is stable under acidic and basic conditions but can be removed via hydrogenolysis (H₂/Pd-C) if needed .
  • Alternative Protections : tert-Butyldimethylsilyl (TBS) groups can be used for higher acid stability, though deprotection requires fluoride-based reagents (e.g., TBAF) .

Q. How can researchers address discrepancies in spectral data across literature sources?

  • Methodological Answer :
  • Reference Standards : Compare experimental NMR/HRMS data with authenticated standards (e.g., commercial benzoyl chlorides) to validate assignments .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and match them with observed data .
  • Collaborative Verification : Cross-check data with independent labs or databases like NIST Chemistry WebBook, noting that some derivatives (e.g., 3,5-dichlorobenzoyl chloride) may lack reference entries .

Q. What reactivity studies are relevant for this compound in drug discovery?

  • Methodological Answer :
  • Nucleophilic Acyl Substitution : React with amines (e.g., anilines) in dry acetone to form amides, a common step in prodrug design .
  • Thiocyanate Coupling : Generate thiourea derivatives by reacting the acid chloride with sodium thiocyanate and subsequent amines. This is useful for creating kinase inhibitors .
  • Heterocycle Synthesis : Use as a precursor in benzoxazinone formation via condensation with anthranilic acid derivatives, a route explored in antimicrobial agent development .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

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